methyl 5-{[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate
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Overview
Description
Methyl 5-{[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a derivative of the pyridine molecule and has been synthesized through various methods.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 5-aryl-3-((quinolin-8-ylsulfonyl)methyl)-1,2,4-oxadiazoles, have been found to target theEpidermal Growth Factor Receptor (EGFR) . EGFR is a prominent cell-surface receptor that is often overexpressed in various cancer subtypes, including non-small cell lung cancer, breast cancer, and ovarian cancer .
Mode of Action
Similar compounds have been shown to inhibit the wild type tyrosine kinase egfr , which is one of the enzymes expressed in various cancer cell lines . This suggests that the compound may interact with its targets by inhibiting their enzymatic activity, leading to a decrease in the proliferation of cancer cells.
Pharmacokinetics
In silico pharmacokinetic profiles were predicted for similar compounds using swiss/adme and pkcsm, where all the compounds followed lipinski, veber, egan and muegge rules without any deviation . These rules are often used to predict the drug-likeness of a compound, suggesting that this compound may have favorable pharmacokinetic properties.
Result of Action
Similar compounds have shown significant activity against tested cancer cell lines , suggesting that this compound may also have anticancer effects.
Advantages and Limitations for Lab Experiments
Methyl 5-{[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield and purity. It also exhibits potent biological activity, making it a useful tool for studying various biological processes. However, it has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the study of Methyl 5-{[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate. One area of research is the development of new synthesis methods to improve yield and purity. Another area of research is the study of its potential use as a treatment for various diseases, including cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
Methyl 5-{[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate can be synthesized through various methods. One of the most common methods is the reaction of 2-oxo-3-(azepan-1-ylsulfonyl)pyridine with methyl 2-furoate in the presence of a base such as potassium carbonate. This method results in the formation of Methyl 5-{[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate with high yield and purity.
Scientific Research Applications
Methyl 5-{[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]methyl}-2-furoate has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and antiviral activities. It has also been studied for its potential use as a treatment for Alzheimer's disease and other neurodegenerative disorders.
properties
IUPAC Name |
methyl 5-[[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1-yl]methyl]furan-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O6S/c1-25-18(22)15-9-8-14(26-15)13-19-10-6-7-16(17(19)21)27(23,24)20-11-4-2-3-5-12-20/h6-10H,2-5,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNURGQCKPXOWOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)CN2C=CC=C(C2=O)S(=O)(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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